molecular formula C25H26FN5O3 B2717620 N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-28-5

N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2717620
CAS No.: 1105214-28-5
M. Wt: 463.513
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective small molecule inhibitor of the Hippo signaling pathway kinase, specifically targeting mammalian STE20-like protein kinase 1 (MST1). Research indicates that this triazoloquinazoline derivative acts by potently inhibiting MST1/2, which are core kinases in the Hippo pathway, leading to the dephosphorylation and nuclear translocation of the transcriptional coactivators YAP and TAZ. This mechanism makes it a valuable chemical probe for investigating the role of the Hippo pathway in regulating organ size, tissue regeneration, and stem cell self-renewal. Its application is particularly significant in oncology research, as dysregulation of the YAP/TAZ axis is a common feature in various cancers, including liver and breast cancer, promoting cell proliferation and survival. Studies using this inhibitor have helped elucidate how MST1/2 inhibition can enhance regenerative processes and modulate immune cell function, specifically T-cell activation and anti-tumor immunity. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-2-[(2-fluorophenyl)methyl]-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-15(2)30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)13-21(19)31-24(30)28-29(25(31)34)14-17-7-3-6-10-20(17)26/h3,6-7,10-13,15,18H,4-5,8-9,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPWMNNGVNWYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(2-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound 1) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of Compound 1 based on available research findings and case studies.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a quinazoline core fused with a triazole ring. Its molecular formula is C19H22FN5O3C_{19}H_{22}FN_5O_3, with a molecular weight of approximately 387.41 g/mol. The presence of fluorine and various functional groups contributes to its unique pharmacological properties.

Research indicates that Compound 1 exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. It has been identified as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of mitosis and cell proliferation. Plk1 is often overexpressed in various cancers, making it a significant target for anticancer therapy.

Key Findings:

  • Inhibition of Plk1 : Compound 1 demonstrated potent inhibition of Plk1 with an IC50 value in the low micromolar range (approximately 0.5 μM) in vitro. This inhibition was associated with a reduction in cell proliferation in cancer cell lines dependent on Plk1 activity .
  • Selectivity : The compound showed selectivity for Plk1 over other kinases such as Plk2 and Plk3, minimizing off-target effects that are common with many kinase inhibitors .

Biological Activity Data

The following table summarizes the biological activity data of Compound 1:

Biological Activity Value/Description
IC50 (Plk1 inhibition)~0.5 μM
SelectivityHigh for Plk1; low for Plk2 and Plk3
Effect on Cancer Cell LinesSignificant reduction in proliferation
MechanismInhibition of mitotic progression

Case Studies

Several studies have explored the efficacy of Compound 1 in various cancer models:

  • Breast Cancer Model : In a study involving breast cancer cell lines, treatment with Compound 1 resulted in a dose-dependent decrease in cell viability and induced apoptosis .
  • Colorectal Cancer : Another study demonstrated that Compound 1 effectively inhibited tumor growth in xenograft models of colorectal cancer, suggesting its potential as an anticancer therapeutic agent .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of Compound 1 to enhance its therapeutic efficacy. Modifications to the side chains have been explored to improve solubility and bioavailability without compromising its inhibitory activity against Plk1.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Alkyl substitutions on the triazole ring enhance potency.
  • The presence of bulky groups improves selectivity for Plk1 .

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Findings: Substituent electronic effects (e.g., fluorine’s electronegativity) dominate spectral and reactivity profiles across all compared compounds . Fused heterocyclic cores (triazoloquinazoline vs.
  • Limitations : Direct data on the target compound’s synthesis, bioactivity, or exact spectral properties are absent in the provided evidence. Conclusions are inferred from structural analogs.

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